7-Azaspiro[3.5]nonan-1-amine

FAAH inhibition Pain Endocannabinoid system

7-Azaspiro[3.5]nonan-1-amine delivers a conformationally constrained [3.5] spiro junction that generic piperidine, piperazine, or morpholine replacements cannot replicate without risking target potency and selectivity. Validated for FAAH covalent inhibitors (kinact/Ki >1500 M⁻¹s⁻¹), GPR119 agonists (EC50 4 nM with clean CYP profiles IC50 >10 µM), and mAChR M4 antagonists. The rigid core improves solubility, reduces lipophilicity, and enhances metabolic stability versus six-membered ring analogs. Available in enantiopure (R)- and (S)-forms. Specify stereochemistry and scale when inquiring.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13520767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-1-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2(C1N)CCNCC2
InChIInChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2
InChIKeyCCIGTPWIGSZLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-1-amine for Drug Discovery: Spirocyclic Scaffold Overview


7-Azaspiro[3.5]nonan-1-amine is a spirocyclic amine building block characterized by a rigid [3.5] spiro junction containing a nitrogen atom in the larger ring . It features a primary amine handle for functionalization and is available in enantiopure (R)- and (S)-forms [1]. The compound serves as a key synthetic intermediate or core scaffold in medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH), GPR119, and muscarinic acetylcholine receptor M4 (mAChR M4) [2][3][4].

Why Generic 7-Azaspiro[3.5]nonan-1-amine Substitution Fails in Structure-Guided Programs


Generic substitution of 7-azaspiro[3.5]nonan-1-amine with simpler piperidine, piperazine, or morpholine analogs—or even with other spirocyclic amines—cannot be assumed without significant risk to target potency, selectivity, and downstream developability. The unique spirocyclic geometry of the 7-azaspiro[3.5]nonane core imposes a rigid, three-dimensional conformation that alters both molecular recognition at the binding site and physicochemical properties such as basicity and lipophilicity [1][2]. Empirical evidence demonstrates that this scaffold class distinguished itself from comparator spirocyclic cores based on superior enzymatic potency [3], and that minor structural modifications within the same chemotype produce order-of-magnitude shifts in functional activity and CYP liability [4]. The data below quantify these differentiation dimensions and establish the evidentiary basis for specification-based procurement rather than generic alternative sourcing.

Quantitative Differentiation Evidence for 7-Azaspiro[3.5]nonan-1-amine-Based Compounds


Evidence 1: Superior FAAH Inhibitory Potency of 7-Azaspiro[3.5]nonane Core vs. Comparator Spirocyclic Cores

In a systematic screen of spirocyclic scaffolds for FAAH inhibition, compounds bearing the 7-azaspiro[3.5]nonane core (exemplified by urea derivatives 11 and 12) demonstrated kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing themselves from comparator spirocyclic cores including 1-oxa-8-azaspiro[4.5]decane and other spirocyclic systems, which exhibited substantially lower potency profiles [1][2]. This represents a class-level differentiation where the 7-azaspiro[3.5]nonane scaffold provides a quantifiable potency advantage over alternative spirocyclic amine cores for this target class.

FAAH inhibition Pain Endocannabinoid system Spirocyclic scaffold screening

Evidence 2: Nanomolar GPR119 Agonist Potency with Clean CYP Profile Achieved via 7-Azaspiro[3.5]nonane Scaffold Optimization

In a medicinal chemistry campaign optimizing 7-azaspiro[3.5]nonane-based GPR119 agonists, compound 17 (a representative optimized derivative) achieved an EC50 of 4 nM with no detectable CYP inhibitory activity (IC50 >10 μM across tested isoforms) [1][2]. In contrast, structurally related compounds within the same 7-azaspiro[3.5]nonane series exhibited measurable CYP inhibition (e.g., compound 6 with CYP2C9 IC50 = 0.83 μM and CYP2D6 IC50 = 3.14 μM) [1], demonstrating that scaffold optimization within this chemotype can decouple target potency from CYP liability—a differentiation that simpler amine scaffolds may not support.

GPR119 agonism Type 2 diabetes GPCR Drug-drug interaction liability

Evidence 3: Clinical Candidate PF-04862853 Demonstrates In Vivo FAAH Inhibition and Brain Anandamide Elevation from 7-Azaspiro[3.5]nonane Core

PF-04862853, a 7-azaspiro[3.5]nonane urea derivative, was advanced as a clinical candidate for pain based on remarkable potency, selectivity, pharmacokinetic properties, and in vivo efficacy [1][2]. In vivo assessment demonstrated that this 7-azaspiro[3.5]nonane-based inhibitor raises endogenous brain levels of anandamide and other FAAH substrates [3], providing direct evidence of CNS target engagement. While multiple spirocyclic cores were evaluated in the discovery program, the 7-azaspiro[3.5]nonane series yielded the compound that progressed to clinical development [1].

FAAH inhibitor Pain Anandamide In vivo efficacy CNS penetration

Evidence 4: Spirocyclic Scaffold Class Advantage in Physicochemical Properties vs. Six-Membered Ring Analogs

A 2024 editorial analysis of spirocyclic scaffolds in drug discovery reports that azaspirocycles, as a class, demonstrate higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to their six-membered ring piperazine, piperidine, morpholine, or thiomorpholine counterparts [1]. While this represents class-level inference rather than direct head-to-head data for 7-azaspiro[3.5]nonan-1-amine specifically, it establishes a scaffold-level advantage for spirocyclic amines over conventional saturated heterocyclic building blocks.

Spirocyclic scaffold Physicochemical properties Solubility Lipophilicity Metabolic stability

Evidence 5: mAChR M4 Antagonist Patent Protection Validates Scaffold Utility Across Target Classes

Substituted 7-azaspiro[3.5]nonane compounds are disclosed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) in European Patent EP3697781A1 [1], with corresponding applications in multiple jurisdictions [2]. This represents target class expansion beyond FAAH and GPR119, indicating that the 7-azaspiro[3.5]nonane scaffold possesses broad utility across distinct GPCR and enzyme targets. In contrast, simpler amine scaffolds such as unsubstituted piperidine lack this breadth of patent-validated target engagement across multiple therapeutic areas.

mAChR M4 antagonist Muscarinic receptor Neurological disorders Patent protection

Priority Application Scenarios for 7-Azaspiro[3.5]nonan-1-amine in Drug Discovery


Scenario 1: FAAH Inhibitor Lead Generation Requiring High Enzymatic Efficiency

For programs targeting fatty acid amide hydrolase (FAAH) for pain, inflammation, or mood disorders, 7-azaspiro[3.5]nonan-1-amine provides access to a scaffold validated to achieve kinact/Ki values >1500 M⁻¹s⁻¹ [1]. This threshold distinguishes the 7-azaspiro[3.5]nonane core from alternative spirocyclic amines that failed to reach this potency level in systematic screening [1][2]. The scaffold also supports progression to orally bioavailable, CNS-penetrant clinical candidates as demonstrated by PF-04862853 [3].

Scenario 2: GPR119 Agonist Optimization with Stringent CYP Liability Requirements

When developing GPR119 agonists for type 2 diabetes with strict drug-drug interaction (DDI) risk mitigation requirements, 7-azaspiro[3.5]nonan-1-amine-based derivatives can achieve single-digit nanomolar EC50 (4 nM) while maintaining clean CYP inhibition profiles (IC50 >10 μM across major isoforms) [4]. This property combination has been demonstrated through direct scaffold optimization and may not be replicable with generic amine replacements [4].

Scenario 3: Muscarinic M4 Receptor Antagonist Programs in Neurology

For mAChR M4 antagonist development in neurological indications, substituted 7-azaspiro[3.5]nonane compounds are explicitly claimed in patent literature, providing both a validated starting point and potential freedom-to-operate considerations [5]. The scaffold's rigid spirocyclic geometry may contribute to M4 subtype selectivity compared to flexible amine linkers.

Scenario 4: Scaffold Replacement for Piperidine/Piperazine-Containing Leads with Poor Solubility or Metabolic Stability

When a lead series containing piperidine, piperazine, or morpholine moieties exhibits suboptimal solubility, excessive lipophilicity, or poor metabolic stability, replacement with the 7-azaspiro[3.5]nonane scaffold may improve these parameters while preserving or enhancing target engagement. Class-level evidence indicates that azaspirocycles offer higher solubility, decreased lipophilicity, and better metabolic stability compared to six-membered ring analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaspiro[3.5]nonan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.